molecular formula C12H13NO2 B12883926 2-Isopropyl-4-phenyloxazol-5-ol

2-Isopropyl-4-phenyloxazol-5-ol

Cat. No.: B12883926
M. Wt: 203.24 g/mol
InChI Key: UCTAJFRITOXXEZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenyloxazol-5-ol is a chemical compound of interest in scientific research, particularly within the field of organic chemistry and medicinal chemistry. It belongs to the class of oxazolones, five-membered heterocyclic rings recognized as versatile building blocks in organic synthesis . These structures contain numerous reactive sites that allow for a diversity of chemical modifications, making them excellent substrates for creating more complex molecules . Researchers are particularly interested in oxazolone derivatives for their potential biological activities. Studies on similar compounds have shown a wide range of properties, including significant anti-lipid peroxidation activity, inhibition of enzymes like lipoxygenase (LOX), and anti-inflammatory effects, such as the inhibition of carrageenin-induced paw edema and nociception . The structural motif of the oxazole is a privileged scaffold in drug discovery, appearing in compounds with cyclooxygenase-2 (COX-2) inhibitory activity and various marketed pharmaceuticals . The isopropyl and phenyl substituents on the core oxazolone structure influence the compound's lipophilicity and steric properties, which are critical factors for its interaction with biological targets and overall bioavailability . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-1,3-oxazol-5-ol

InChI

InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,14H,1-2H3

InChI Key

UCTAJFRITOXXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of N-Acyl Aminoalkenes Using Palladium Catalysts

One of the primary methods to prepare oxazolone derivatives, including 2-Isopropyl-4-phenyloxazol-5-ol, involves the cyclization of N-acyl aminoalkenes catalyzed by palladium complexes. This method is well-documented in patent literature and research articles.

  • Procedure : The reaction typically starts with an N-benzoyl-aminoalkene precursor. Under controlled temperature conditions (initially cooled to -35 °C), a base such as diisopropylethylamine is added dropwise to the reaction mixture. The mixture is then warmed to room temperature, followed by aqueous workup involving acid washes and drying agents like magnesium sulfate. The organic phase is isolated and concentrated under reduced pressure to yield the oxazolone intermediate, which can be further processed without purification.

  • Catalyst and Conditions : Palladium acetate (Pd(OAc)2) is commonly used as the catalyst, often in the presence of silver carbonate (Ag2CO3) as an oxidant. The reaction is performed in solvents such as trifluoroethanol (TFE) at elevated temperatures (~100 °C) under air atmosphere for 12 hours.

  • Advantages : This method allows for regioselective formation of the oxazolone ring and can be adapted to various substituted aminoalkenes to yield different oxazolone derivatives.

Peptide-Catalyzed Conversion of Racemic Oxazolones

Another innovative approach involves the use of peptide catalysts to convert racemic oxazolones into enantioenriched products, which is relevant for preparing chiral oxazolone derivatives like 2-Isopropyl-4-phenyloxazol-5-ol.

  • Catalyst Design : β-hairpin peptides with specific amino acid sequences have been shown to catalyze the conversion efficiently. Modifications in the peptide scaffold, such as replacing methyl esters with dimethyl amides, enhance conversion rates and enantioselectivity by strengthening hydrogen bonding interactions within the catalyst.

  • Reaction Outcomes : Under optimized conditions, conversions up to 97% with enantiomeric ratios (er) as high as 96:4 have been reported. This method is particularly useful for obtaining optically active oxazolone derivatives, which are valuable in pharmaceutical and synthetic chemistry.

  • Reaction Conditions : The reactions are typically carried out under mild conditions, with the peptide catalyst added to the racemic oxazolone substrate in an appropriate solvent, followed by stirring at room temperature or slightly elevated temperatures.

Comparative Data Table of Preparation Methods

Method Catalyst/Key Reagents Conditions Yield/Conversion (%) Notes
Palladium-catalyzed cyclization Pd(OAc)2, Ag2CO3, Diisopropylethylamine 100 °C, TFE solvent, 12 h, air 40-80 (varies by substrate) Requires careful temperature control; scalable
Peptide-catalyzed conversion β-hairpin peptide catalysts Room temp to mild heating Up to 97% conversion High enantioselectivity; mild conditions
N-Acyl enamide cyclization Pd(OAc)2, Ag2CO3 100 °C, TFE, 12 h 50-80 Produces substituted oxazolones; versatile

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenyloxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-Isopropyl-4-phenyloxazol-5-ol has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenyloxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in these interactions often include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison based on shared heterocyclic cores or functional motifs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features References
2-(5-Isoxazolyl)-4-methylphenol Isoxazole 5-Isoxazolyl, 4-methylphenol 175.18 175–177 Phenolic hydroxyl, planar conformation
4-Ethyl-2-isopropyl-5-methyloxazole Oxazole 4-Ethyl, 2-isopropyl, 5-methyl 153.22* N/A Alkyl-dominated substituents
Thiazole derivatives (4 and 5) Thiazole Fluorophenyl, triazolyl, pyrazolyl ~500–550† Crystalline Fluorine-rich, isostructural packing

*Calculated from molecular formula (C₉H₁₅NO). †Estimated based on structural complexity.

Key Observations:

Phenolic Hydroxyl vs. Alkyl Groups: The hydroxyl group in 2-(5-Isoxazolyl)-4-methylphenol enhances hydrogen bonding and polarity, reflected in its high melting point (175–177°C) . In contrast, alkyl-substituted oxazoles (e.g., 4-Ethyl-2-isopropyl-5-methyloxazole) likely exhibit lower melting points and higher volatility due to hydrophobic interactions .

Heterocycle Core Differences: Oxazole vs. Isoxazole: The oxygen and nitrogen positions differ (oxazole: O at 1, N at 3; isoxazole: O at 2, N at 1). This alters electronic distribution, affecting reactivity. Isoxazoles are generally less stable than oxazoles due to weaker aromaticity .

Steric and Electronic Effects: The phenyl group in 2-Isopropyl-4-phenyloxazol-5-ol may promote π-π interactions in solid-state packing or binding to aromatic targets.

Q & A

Q. Advanced Research Focus

  • Assay Selection :
    • Antibacterial : Use Staphylococcus aureus and Escherichia coli in broth microdilution assays (MIC determination) .
    • Antifungal : Test against Candida albicans using agar diffusion with fluconazole as a positive control .
  • Dose-Response Analysis : Prepare logarithmic dilutions (1–256 µg/mL) and quantify growth inhibition via optical density (OD₆₀₀) .
  • Data Validation : Include triplicate experiments and statistical analysis (e.g., ANOVA with p < 0.05) to ensure reproducibility .

How can contradictory bioactivity results in antimicrobial assays be resolved?

Advanced Research Focus
Contradictions may arise from experimental variables or compound stability:

  • Variable Control :
    • Solvent Effects : Use DMSO at ≤1% v/v to avoid microbial toxicity .
    • pH Sensitivity : Pre-test compound stability in assay media (pH 5–8) .
  • Mechanistic Studies :
    • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
    • Combine with proteomics (e.g., LC-MS/MS) to identify target pathways .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance activity, as seen in 3-(4-nitrophenyl)-5-phenylisoxazole derivatives .

What computational methods predict the reactivity of 2-Isopropyl-4-phenyloxazol-5-ol in nucleophilic substitution reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
    • Optimize geometry at the B3LYP/6-31G(d) level to model transition states .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to assess stability and reaction pathways .
  • Docking Studies : Map binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

How should researchers address discrepancies in spectroscopic data during structural characterization?

Q. Advanced Research Focus

  • Cross-Validation :
    • Compare experimental NMR shifts with literature values (e.g., Acta Crystallographica data for analogous isoxazoles) .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
  • Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol) and solve X-ray structures to confirm bond lengths/angles .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish exchangeable protons (e.g., hydroxyl groups) in NMR .

What strategies improve the yield of 2-Isopropyl-4-phenyloxazol-5-ol in scaled-up syntheses?

Q. Advanced Research Focus

  • Reaction Engineering :
    • Use flow chemistry to enhance mixing and heat transfer during cycloaddition .
    • Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to favor product formation .
  • Catalyst Recycling : Immobilize hypervalent iodine reagents on silica gel to reduce waste .
  • Byproduct Mitigation : Monitor reaction progress with inline FTIR to quench side reactions (e.g., over-oxidation) .

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